

## Physical and chemical properties of Vitexin-4"-O-glucoside.

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Compound of Interest		
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# Vitexin-4"-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vitexin-4"-O-glucoside, a flavonoid glycoside predominantly found in medicinal plants such as Crataegus pinnatifida, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Exhibiting a range of potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, it holds considerable promise for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of Vitexin-4"-O-glucoside, detailed experimental protocols for its analysis, and a thorough examination of the key signaling pathways it modulates. All quantitative data is presented in structured tables for clarity and comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

## **Physical and Chemical Properties**

**Vitexin-4"-O-glucoside** is a light yellow powder with a defined set of physicochemical characteristics crucial for its handling, formulation, and mechanism of action.[1] The fundamental properties are summarized in the tables below.



**General and Chemical Properties** 

Property	Value	Reference
Chemical Name	8-(4-O-β-D-glucopyranosyl-β- D-glucopyranosyl)-5,7- dihydroxy-2-(4- hydroxyphenyl)-4H-1- benzopyran-4-one	N/A
Molecular Formula	C27H30O15	[2][3]
Molecular Weight	594.52 g/mol	[2][3]
CAS Number	178468-00-3	[2]
Appearance	Light yellow powder	[1]
Purity	≥95%	[2]

**Physical Properties** 

Property	Value	Reference
Melting Point	203-204 °C	[1]
Boiling Point (Predicted)	947.3 ± 65.0 °C	[2]
Density (Predicted)	1.81 ± 0.1 g/cm <sup>3</sup>	[2]
Solubility	Soluble in DMSO and dimethylformamide (approx. 1 mg/mL). Sparingly soluble in aqueous buffers. Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at approximately 0.50 mg/mL.	N/A
Storage and Stability	Store at -20°C. Stable for at least 4 years under these conditions. Aqueous solutions should not be stored for more than one day.	[3]



**Spectral Data** 

Spectral Data	Wavelength (λmax) / Peaks
UV/Vis	216, 271, 335 nm
FT-IR (cm <sup>-1</sup> )	3200-3650 (-OH), 3050-3150 (aromatic C-H), 1450-1600 (aromatic C=C), 1000-1300 (aromatic C-O)[4]
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	Aromatic signals at $\delta$ 6.61 (1H, s, H-6) and $\delta$ 6.88 (1H, s, H-3). Signals for two glucose moieties were identified.[5]
<sup>13</sup> C-NMR (DMSO-d <sub>6</sub> )	Carbons resonating at 98.5 ppm (C-6) and 102.6 ppm (C-3).[5]

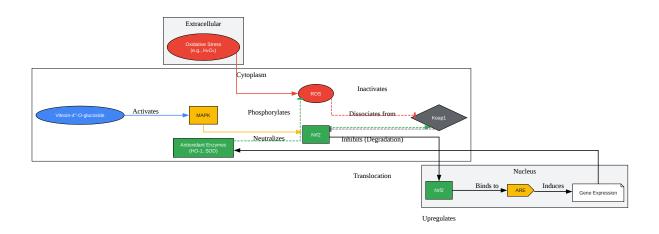
## **Biological Activities and Signaling Pathways**

**Vitexin-4"-O-glucoside** exerts its biological effects through the modulation of several key signaling pathways. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular scientific interest.

#### **Antioxidant Activity via the MAPK-Nrf2/ARE Pathway**

Vitexin-4"-O-glucoside has been shown to protect cells from oxidative stress by activating the Mitogen-Activated Protein Kinase (MAPK)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[6] Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[6]





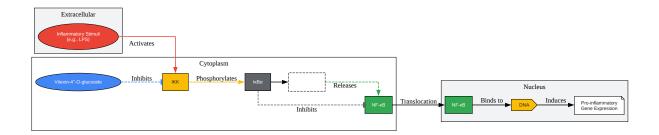
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MAPK-Nrf2/ARE Signaling Pathway Activation

# Anti-inflammatory Activity via NF-kB Pathway Modulation

**Vitexin-4"-O-glucoside** demonstrates anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway.[7][8] It can inhibit the activation of I $\kappa$ B kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This action sequesters NF- $\kappa$ B in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7]





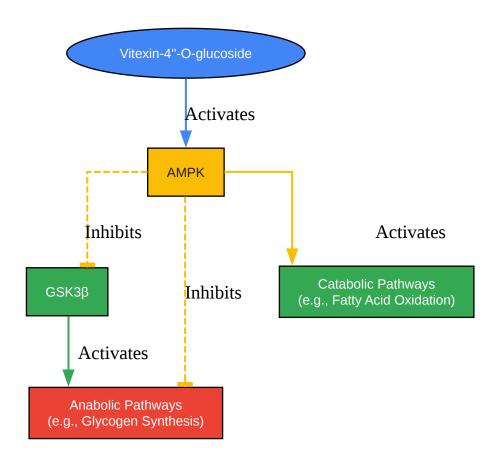
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NF-kB Signaling Pathway Modulation

### Metabolic Regulation via AMPK/GSK3β Pathway

**Vitexin-4"-O-glucoside** is implicated in the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) and Glycogen Synthase Kinase 3 Beta (GSK3β) signaling pathway. Activation of AMPK by **Vitexin-4"-O-glucoside** can lead to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy balance.





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AMPK/GSK3β Signaling Pathway

### **Neuroprotection via the Epac1-Rap1 Pathway**

The neuroprotective effects of **Vitexin-4"-O-glucoside** are partly attributed to its interaction with the Exchange protein directly activated by cAMP (Epac1)—Rap1 signaling pathway.[9] This pathway is involved in various cellular processes, including cell adhesion, proliferation, and differentiation. By modulating this pathway, **Vitexin-4"-O-glucoside** can influence neuronal survival and function.



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Epac1–Rap1 Signaling Pathway



### **Experimental Protocols**

This section outlines the detailed methodologies for key experiments cited in the investigation of **Vitexin-4"-O-glucoside**.

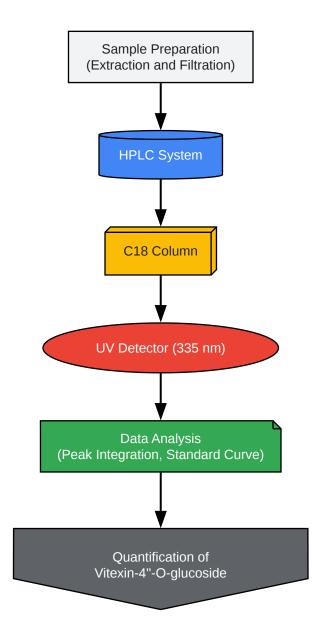
# **High-Performance Liquid Chromatography (HPLC) for Quantification**

Objective: To quantify the concentration of **Vitexin-4"-O-glucoside** in a sample.

#### Methodology:

- Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol). Filter the extract through a 0.45  $\mu$ m membrane filter.
- Chromatographic Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
  - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
  - Flow Rate: 1.0 mL/min.
  - o Detection: UV detector at 335 nm.
- Quantification: Prepare a standard curve using known concentrations of pure Vitexin-4"-O-glucoside. Calculate the concentration in the sample by comparing its peak area to the standard curve.





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#### Foundational & Exploratory





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